2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.Scientific Research Applications
Chemical Reactions and Synthesis
- Aminolysis : 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine undergoes aminolysis with various amines, indicating its reactivity and potential use in synthesizing diverse chemical compounds (Novakov et al., 2017).
- Trifluoromethylated Analogues : This compound can be used to create trifluoromethylated analogues, demonstrating its role in the development of novel chemical structures with potential applications in various fields (Sukach et al., 2015).
- Crystal Structures : Its ability to form stable crystal structures makes it a candidate for further exploration in materials science and pharmaceutical applications (Jeon et al., 2015).
Molecular Interaction and Stability
- Orthogonal Intramolecular Interactions : The compound exhibits interesting orthogonal intramolecular interactions, which could be significant for understanding molecular stability and designing more efficient chemical structures (Sukach et al., 2014).
- Inverse Electron-Demand Cycloadditions : It participates in inverse electron-demand cycloadditions, a reaction crucial for the synthesis of complex molecules, suggesting its utility in advanced organic synthesis (Donnard et al., 2017).
Biological and Pharmacological Research
- Antitumor Activities : Derivatives of this compound have shown promising results in antitumor activities, indicating potential applications in cancer research and treatment (Gao et al., 2015).
- Synthesis of Bioactive Compounds : The compound is used in synthesizing various bioactive molecules, which can be crucial in drug discovery and medicinal chemistry (Xiang et al., 2011).
Future Directions
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.
properties
IUPAC Name |
2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFMYCLJKPFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.